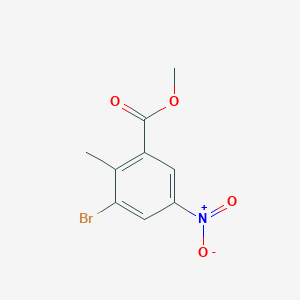

Methyl 3-bromo-2-methyl-5-nitrobenzoate

Description

BenchChem offers high-quality Methyl 3-bromo-2-methyl-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-2-methyl-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYSOGYKNCNXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619889 | |

| Record name | Methyl 3-bromo-2-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-05-1 | |

| Record name | Methyl 3-bromo-2-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. The document delves into the strategic two-step synthesis, commencing with the esterification of 2-methyl-5-nitrobenzoic acid to yield methyl 2-methyl-5-nitrobenzoate, followed by a regioselective electrophilic aromatic bromination. A detailed mechanistic discussion is presented, emphasizing the directing effects of the substituents on the aromatic ring that govern the reaction's outcome. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry. Its synthesis requires a strategic approach to control the regiochemistry of the substitution on the benzene ring. The presented synthesis pathway is a logical and efficient two-step process:

-

Esterification: The synthesis begins with the conversion of 2-methyl-5-nitrobenzoic acid to its corresponding methyl ester, methyl 2-methyl-5-nitrobenzoate. This initial step serves to protect the carboxylic acid functionality and modulate the electronic properties of the aromatic ring for the subsequent bromination.

-

Electrophilic Aromatic Bromination: The core of the synthesis lies in the selective bromination of the methyl 2-methyl-5-nitrobenzoate intermediate. This step employs N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid, a robust method for the bromination of deactivated aromatic systems.[1][2]

The following diagram illustrates the overall synthetic workflow:

Caption: Overall synthetic pathway for Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Mechanistic Insights: The Rationale Behind Regioselectivity

The success of this synthesis hinges on the predictable regioselectivity of the electrophilic aromatic substitution (EAS) reaction. The position of the incoming electrophile (Br+) is dictated by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH3), the nitro group (-NO2), and the methyl ester group (-COOCH3).

-

Methyl Group (-CH3): An activating, ortho, para-directing group due to its electron-donating inductive effect.

-

Nitro Group (-NO2): A strongly deactivating, meta-directing group due to its strong electron-withdrawing resonance and inductive effects.[3]

-

Methyl Ester Group (-COOCH3): A deactivating, meta-directing group due to its electron-withdrawing resonance effect.

In a polysubstituted benzene ring, the most activating group generally governs the position of further substitution. In the case of methyl 2-methyl-5-nitrobenzoate, the methyl group is the most activating substituent. Therefore, it will direct the incoming bromine atom to the positions ortho or para to it.

The following diagram illustrates the directing effects of the substituents:

Caption: Directing effects of substituents on methyl 2-methyl-5-nitrobenzoate.

Considering the positions on the ring:

-

Position 3 is ortho to the methyl group and meta to both the nitro and ester groups.

-

Position 5 is occupied by the nitro group.

-

Position 1 is occupied by the ester group.

-

Position 2 is occupied by the methyl group.

-

Position 4 is sterically hindered by the adjacent methyl and ester groups.

-

Position 6 is para to the methyl group, but also ortho to the deactivating nitro group, making it less favorable for substitution.

Therefore, the synergistic directing effects of all three groups strongly favor the bromination at the 3-position, leading to the formation of Methyl 3-bromo-2-methyl-5-nitrobenzoate as the major product.

The reaction mechanism for the bromination of deactivated aromatics with NBS in concentrated sulfuric acid involves the in-situ generation of a potent electrophile, the bromonium ion (Br+). The sulfuric acid protonates the NBS, making it a better leaving group and facilitating the formation of the bromonium ion, which then attacks the electron-rich (or least electron-deficient) position on the aromatic ring.

Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-5-nitrobenzoate

This procedure outlines the esterification of 2-methyl-5-nitrobenzoic acid to form the intermediate, methyl 2-methyl-5-nitrobenzoate.[4][5]

Materials:

-

2-methyl-5-nitrobenzoic acid

-

Iodomethane (CH3I)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Water

Procedure:

-

In a dry round-bottom flask, suspend 2-methyl-5-nitrobenzoic acid (1.0 eq) and potassium carbonate (1.5 eq) in N,N-dimethylformamide.

-

To this suspension, add iodomethane (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure methyl 2-methyl-5-nitrobenzoate.

Step 2: Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate

This procedure details the regioselective bromination of methyl 2-methyl-5-nitrobenzoate using N-bromosuccinimide in concentrated sulfuric acid. This is a representative protocol adapted from established methods for the bromination of deactivated aromatic compounds.[1][2]

Materials:

-

Methyl 2-methyl-5-nitrobenzoate

-

N-bromosuccinimide (NBS)

-

Concentrated sulfuric acid (H2SO4)

-

Ice

-

Water

Procedure:

-

In a round-bottom flask, carefully dissolve methyl 2-methyl-5-nitrobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

To this solution, add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Dry the product under vacuum to obtain methyl 3-bromo-2-methyl-5-nitrobenzoate.

Data Presentation

The following table summarizes the key physicochemical properties of the starting material, intermediate, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2-methyl-5-nitrobenzoic acid | C8H7NO4 | 181.15 | Off-white to yellow solid | 3113-72-2 |

| Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | 195.17 | Yellow solid | 77324-87-9 |

| Methyl 3-bromo-2-methyl-5-nitrobenzoate | C9H8BrNO4 | 274.07 | Solid | 885519-05-1 |

Data sourced from PubChem and other chemical databases.[6][7]

Conclusion

The synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate is a well-defined process that relies on fundamental principles of organic chemistry, particularly the directing effects in electrophilic aromatic substitution. The two-step approach, involving an initial esterification followed by a regioselective bromination, provides a reliable and efficient route to this valuable pharmaceutical intermediate. The use of N-bromosuccinimide in concentrated sulfuric acid for the bromination of the deactivated aromatic ring is a key to the success of this synthesis, offering high yields and excellent regiocontrol. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently synthesize and utilize this important compound in their drug discovery and development endeavors.

References

-

PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 24. Electrophilic Aromatic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Retrieved from [Link]

-

ResearchGate. (2014). Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid. Retrieved from [Link]

-

ResearchGate. (2017). I am a student, I am inquiring about Bromination of Deactivated Aromatics with NBS. However, I can not find any documents. Please help me! Thanks?. Retrieved from [Link]

-

ResearchGate. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Retrieved from [Link]

-

Figshare. (2014). Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO 4 in Sulfuric Acid. Retrieved from [Link]

-

ResearchGate. (2009). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-bromobenzoate. Retrieved from [Link]

Sources

- 1. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Methyl 5-nitro-2-methylbenzoate | 77324-87-9 [chemicalbook.com]

- 5. Methyl 5-nitro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 3-bromo-2-methyl-5-nitrobenzoate | C9H8BrNO4 | CID 21907564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 3-bromo-2-methyl-5-nitrobenzoate" chemical properties and reactivity

An In-depth Technical Guide: Methyl 3-bromo-2-methyl-5-nitrobenzoate

Introduction: A Versatile Trifunctional Aromatic Building Block

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a highly functionalized aromatic compound poised as a valuable intermediate for researchers in medicinal chemistry, agrochemicals, and materials science. Its structure is characterized by a benzene ring substituted with three distinct and synthetically versatile moieties: a bromine atom, a nitro group, and a methyl ester. This unique arrangement of electron-withdrawing groups (nitro, ester) and a sterically influential methyl group, combined with a displaceable bromine atom, offers a rich landscape for complex molecular engineering.

The strategic placement of these functional groups dictates the compound's reactivity. The nitro group, positioned para to the bromine, strongly activates the ring for nucleophilic aromatic substitution (SNAr)[1][2]. The nitro group itself is a key precursor to an aniline derivative via reduction, while the ester provides a handle for hydrolysis to a carboxylic acid or transformation into other carbonyl derivatives. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, and a detailed exploration of its core reactivity, empowering scientists to leverage this molecule in their synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is foundational to its application.

Core Physicochemical Properties

The key identifying and computed properties for Methyl 3-bromo-2-methyl-5-nitrobenzoate are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | methyl 3-bromo-2-methyl-5-nitrobenzoate | PubChem[3] |

| CAS Number | 885519-05-1 | PubChem[3] |

| Molecular Formula | C₉H₈BrNO₄ | PubChem[3] |

| Molecular Weight | 274.07 g/mol | PubChem[3] |

| XLogP3 (LogP) | 2.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Predicted Spectroscopic Analysis

While specific experimental spectra for this isomer are not widely published, a robust prediction of its key spectroscopic signatures can be made based on its functional groups and data from analogous structures[4][5][6].

| Technique | Predicted Signature | Rationale |

| ¹H NMR | δ ~8.4 ppm (d, 1H), δ ~8.2 ppm (d, 1H), δ ~3.9 ppm (s, 3H), δ ~2.6 ppm (s, 3H) | The two aromatic protons are distinct and deshielded by the nitro and ester groups, appearing as doublets due to meta-coupling. The ester and ring methyl groups will appear as sharp singlets. |

| ¹³C NMR | δ ~165 ppm (C=O), δ ~148 ppm (C-NO₂), δ ~120-140 ppm (4 Ar-C), δ ~118 ppm (C-Br), δ ~53 ppm (O-CH₃), δ ~18 ppm (Ar-CH₃) | The ester carbonyl is the most downfield signal. Carbons attached to electronegative groups (NO₂, Br) are clearly identifiable. The six aromatic carbons are non-equivalent. |

| IR Spectroscopy | ~1735-1750 cm⁻¹ (strong, C=O stretch), ~1550 & ~1350 cm⁻¹ (strong, N-O asymmetric/symmetric stretches), ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2850-2960 cm⁻¹ (Aliphatic C-H stretch) | These are characteristic absorption frequencies for ester carbonyl and nitro groups, which are the most prominent features in the IR spectrum[7][8]. |

| Mass Spec (EI) | M⁺ peak at m/z 273/275 (approx. 1:1 ratio) | The molecular ion will show the characteristic isotopic pattern for a compound containing one bromine atom. |

Synthesis and Purification

The synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate is not explicitly detailed in readily available literature. However, a logical and efficient pathway can be proposed based on established organic chemistry principles, starting from commercially available precursors.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected via an esterification reaction from its corresponding carboxylic acid, 3-bromo-2-methyl-5-nitrobenzoic acid . This acid intermediate can be formed through the bromination of 2-methyl-5-nitrobenzoic acid . The directing effects of the substituents are key: the carboxylic acid is a meta-director, while the methyl group is an ortho-, para-director. In 2-methyl-5-nitrobenzoic acid, the position ortho to the methyl group and meta to the carboxylic acid is the same (C3), making it the most likely site for electrophilic bromination.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol is a self-validating system, proceeding in two main stages from 2-methyl-5-nitrobenzoic acid.

Step 1: Bromination of 2-methyl-5-nitrobenzoic acid

-

Causality: This step utilizes N-Bromosuccinimide (NBS) in concentrated sulfuric acid, a standard method for brominating deactivated aromatic rings[4]. The sulfuric acid protonates the carbonyl of NBS, generating a more potent electrophilic bromine species (Br⁺) necessary to overcome the ring's deactivation by the nitro and carboxyl groups.

-

Methodology:

-

To a stirred solution of concentrated sulfuric acid (50 mL) in a three-neck flask equipped with a condenser and thermometer, cool to 0°C using an ice bath.

-

Slowly add 2-methyl-5-nitrobenzoic acid (5.0 g, 27.6 mmol). Maintain the temperature below 10°C.

-

Once dissolved, add N-bromosuccinimide (5.4 g, 30.4 mmol, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

-

After addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture in an oil bath to 60°C and maintain for 3-4 hours, monitoring by TLC (Thin Layer Chromatography).

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (200 g) with vigorous stirring.

-

The resulting precipitate (3-bromo-2-methyl-5-nitrobenzoic acid) is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

-

Step 2: Fischer Esterification to Methyl 3-bromo-2-methyl-5-nitrobenzoate

-

Causality: This is a classic acid-catalyzed esterification. Methanol acts as both the solvent and the nucleophile. A strong acid catalyst (thionyl chloride or sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol[4].

-

Methodology:

-

Suspend the dried 3-bromo-2-methyl-5-nitrobenzoic acid (5.0 g, 19.2 mmol) in methanol (50 mL) in a round-bottom flask.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (2.8 mL, 38.4 mmol, 2.0 eq) dropwise. (Alternatively, 1 mL of concentrated H₂SO₄ can be used).

-

After addition, remove the ice bath and fit the flask with a condenser. Heat the mixture to reflux (approx. 65°C) for 6-8 hours, until TLC analysis shows complete consumption of the starting material.

-

Cool the solution and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated solution into a separatory funnel containing 100 mL of cold water and 50 mL of ethyl acetate.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 40 mL) to neutralize excess acid, followed by a brine wash (40 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (eluent: 10:1 Hexane:Ethyl Acetate) or recrystallization from ethanol to afford pure Methyl 3-bromo-2-methyl-5-nitrobenzoate as a solid.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from the orthogonal reactivity of its three primary functional groups.

Nucleophilic Aromatic Substitution (SNAr) at C3-Br

-

Mechanistic Rationale: The C-Br bond is the most viable site for nucleophilic attack. The aromatic ring is rendered highly electrophilic (electron-poor) by the strong π-electron withdrawing effects of the nitro group and, to a lesser extent, the ester group. Crucially, the nitro group is para to the bromine leaving group. This positioning allows for the effective delocalization and stabilization of the negative charge in the key intermediate, the Meisenheimer complex, which is the rate-determining step of the reaction[2][9]. The ortho-methyl group provides some steric hindrance, which may influence reaction rates compared to an un-substituted analogue.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Methyl 3-bromo-2-methyl-5-nitrobenzoate | C9H8BrNO4 | CID 21907564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. rsc.org [rsc.org]

- 6. aiinmr.com [aiinmr.com]

- 7. sciencing.com [sciencing.com]

- 8. Methyl 3-nitrobenzoate(618-95-1) IR Spectrum [m.chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

Navigating the Synthesis and Application of Methyl 3-bromo-2-methyl-5-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-bromo-2-methyl-5-nitrobenzoate (CAS Number: 885519-05-1), a key chemical intermediate. Due to the limited availability of specific experimental data for this particular isomer, this document synthesizes established chemical principles, data from closely related analogues, and available computed properties to offer a robust working knowledge base for researchers. Full transparency regarding the source and nature of the data is maintained throughout.

Core Chemical Identity and Physicochemical Properties

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a polysubstituted aromatic ester. Its structure, featuring a bromine atom, a nitro group, and a methyl ester, presents a versatile scaffold for further chemical modification, making it a valuable building block in organic synthesis.

Structural Information:

-

IUPAC Name: methyl 3-bromo-2-methyl-5-nitrobenzoate[1]

-

CAS Number: 885519-05-1[1]

-

Molecular Formula: C₉H₈BrNO₄[1]

-

Molecular Weight: 274.07 g/mol [1]

-

SMILES: CC1=C(C=C(C=C1Br)[O-])C(=O)OC[1]

Physicochemical Data Summary:

The experimental physical properties for Methyl 3-bromo-2-methyl-5-nitrobenzoate are not widely reported in publicly available literature. The following table includes computed data from reliable chemical databases, which serve as valuable estimations for experimental design.

| Property | Value/Information | Source |

| Molecular Weight | 274.07 g/mol | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 272.96367 Da | PubChem[1] |

| Monoisotopic Mass | 272.96367 Da | PubChem[1] |

| Topological Polar Surface Area | 72.1 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

Synthesis and Mechanistic Considerations

The primary route to Methyl 3-bromo-2-methyl-5-nitrobenzoate is through the electrophilic nitration of its precursor, Methyl 3-bromo-2-methylbenzoate.

Proposed Synthetic Protocol: Nitration of Methyl 3-bromo-2-methylbenzoate

This protocol is based on established methodologies for the nitration of substituted benzene rings.

-

Starting Material: Methyl 3-bromo-2-methylbenzoate (CAS: 99548-54-6)

-

Reagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)

-

Reaction Conditions: -30°C to 10°C, reaction time of approximately 0.5 hours.[2]

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. The reaction is highly exothermic.

-

Reaction Setup: Dissolve Methyl 3-bromo-2-methylbenzoate in a minimal amount of concentrated sulfuric acid in a flask equipped with a magnetic stirrer and a thermometer. Cool the mixture to between -30°C and -10°C using a suitable cooling bath (e.g., dry ice/acetone).

-

Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice. The product will precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral. The crude product will likely be a mixture of isomers and should be purified by column chromatography (e.g., using a hexane/ethyl acetate solvent system) to isolate the desired Methyl 3-bromo-2-methyl-5-nitrobenzoate.[2]

Causality and Regioselectivity:

The nitration of Methyl 3-bromo-2-methylbenzoate is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from the mixture of nitric and sulfuric acids, is the active electrophile. The directing effects of the substituents on the benzene ring govern the position of the incoming nitro group.

-

-COOCH₃ (Methyl Ester): This is a meta-directing and deactivating group.

-

-Br (Bromo): This is an ortho-, para-directing and deactivating group.

-

-CH₃ (Methyl): This is an ortho-, para-directing and activating group.

The interplay of these directing effects leads to the formation of a mixture of products. The primary product is the desired Methyl 3-bromo-2-methyl-5-nitrobenzoate, but the formation of the isomeric Methyl 3-bromo-2-methyl-6-nitrobenzoate is also reported.[2] The 5-position is sterically accessible and electronically favored for substitution.

Caption: Synthetic workflow for Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (2H): Two distinct signals in the aromatic region (likely between δ 7.5-8.5 ppm), appearing as doublets or singlets depending on the coupling constants. The electron-withdrawing nitro and bromo groups will shift these protons downfield.

-

Methyl Ester Protons (-OCH₃, 3H): A sharp singlet expected around δ 3.9-4.0 ppm.

-

Methyl Protons (-CH₃, 3H): A singlet expected around δ 2.4-2.6 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 164-168 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbons attached to the nitro and bromo groups will be significantly influenced.

-

Methyl Ester Carbon (-OCH₃): A signal around δ 52-54 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, likely around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

NO₂ Stretch (Nitro): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

-

C-O Stretch (Ester): An absorption band in the region of 1100-1300 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Reactivity and Applications in Drug Discovery

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a versatile intermediate for organic synthesis, primarily due to its multiple functional groups that can be selectively manipulated.

Caption: Key reaction pathways for Methyl 3-bromo-2-methyl-5-nitrobenzoate.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acidic media. The resulting aniline derivative is a key precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules.

-

Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, alkyl, or amino groups at this position, enabling the construction of complex molecular architectures.

-

Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. Alternatively, it can undergo transesterification or be reduced to an alcohol.

Given its polysubstituted nature, this compound is an attractive starting material for the synthesis of novel small molecules for screening in drug discovery programs. The combination of a nitro group (a common pharmacophore and a precursor to an amine), a bromine atom (a handle for cross-coupling), and a methyl ester (a modifiable group) allows for the rapid generation of diverse chemical libraries.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 3-bromo-2-methyl-5-nitrobenzoate is not widely available. The following safety information is based on the known hazards of structurally similar compounds, such as brominated nitroaromatics.

-

Hazard Classification (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Conclusion

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a valuable, albeit not extensively characterized, chemical intermediate. Its synthesis via the nitration of Methyl 3-bromo-2-methylbenzoate is feasible, though it requires careful control of reaction conditions to manage regioselectivity. The true value of this compound lies in its potential for diverse chemical transformations, making it a useful tool for medicinal chemists and organic synthesis researchers in the development of novel compounds. Users should proceed with caution, adopting safety protocols appropriate for related brominated nitroaromatic compounds, and should consider the information in this guide as a starting point for their research endeavors.

References

-

PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

Sources

Physical and chemical properties of "Methyl 3-bromo-2-methyl-5-nitrobenzoate"

An In-Depth Technical Guide to Methyl 3-bromo-2-methyl-5-nitrobenzoate

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in advanced organic synthesis. Its structure incorporates four distinct functional groups—a methyl ester, a bromine atom, a methyl group, and a nitro group—positioned strategically on a benzene ring. This unique arrangement offers multiple reactive sites, enabling chemists to perform a wide array of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic pathway, key reactive characteristics, and its potential applications, particularly in the realms of pharmaceutical research and materials science. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage this compound's synthetic potential.

Molecular Identity and Structure

Correctly identifying a chemical compound is the foundation of all subsequent research. The structural and identifying information for Methyl 3-bromo-2-methyl-5-nitrobenzoate is detailed below.

-

IUPAC Name: methyl 3-bromo-2-methyl-5-nitrobenzoate[1]

-

CAS Number: 885519-05-1[1]

-

Molecular Formula: C₉H₈BrNO₄[1]

-

Synonyms: 3-Bromo-2-methyl-5-nitromethyl benzoate, methyl 3-bromo-2-methyl-5-nitro-benzoate[1]

Chemical Structure

The arrangement of substituents on the benzene ring dictates the molecule's reactivity and properties. The nitro and ester groups are strongly electron-withdrawing, while the methyl group is weakly electron-donating. The bromine atom also acts as an electron-withdrawing group via induction but can be a source of reactivity in cross-coupling reactions.

Caption: 2D Structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Physicochemical and Computed Properties

The physical and computed properties of a compound are critical for designing experiments, including selecting appropriate solvents and anticipating its behavior in various conditions.

| Property | Value | Source |

| Molecular Weight | 274.07 g/mol | [1] |

| Exact Mass | 272.96367 Da | [1] |

| Appearance | Pale yellow or yellow powder (predicted) | [2] |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Polar Surface Area | 72.1 Ų | [1] |

| Heavy Atom Count | 15 | [1] |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structure verification. While a definitive spectrum for this specific isomer is not publicly available, an experienced scientist can predict the key features based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by signals from the ester and nitro groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Ester) | ~1720-1735 | Stretch |

| NO₂ (Asymmetric) | ~1520-1550 | Stretch |

| NO₂ (Symmetric) | ~1340-1360 | Stretch |

| C-O (Ester) | ~1250-1300 | Stretch |

| C=C (Aromatic) | ~1450-1600 | Stretch |

| C-H (Aromatic & Methyl) | ~2850-3100 | Stretch |

Rationale: The strong carbonyl (C=O) stretch of the ester and the two distinct stretches for the nitro (NO₂) group are the most diagnostic peaks for confirming the presence of these key functional groups.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide clear information about the substitution pattern.

-

Aromatic Protons (2H): Two signals, likely appearing as doublets or singlets, are expected in the highly deshielded region (δ 8.0-9.0 ppm). Their significant downfield shift is due to the strong electron-withdrawing effects of the adjacent nitro and ester groups.

-

Ester Methyl Protons (3H): A sharp singlet is expected around δ 3.9-4.0 ppm.

-

Ring Methyl Protons (3H): A singlet is expected around δ 2.3-2.6 ppm.

¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments.

-

Carbonyl Carbon (C=O): Expected in the δ 160-165 ppm range.[9]

-

Aromatic Carbons (6C): Six distinct signals are expected between δ 120-150 ppm. The carbons directly attached to the nitro group and bromine atom will be significantly affected.

-

Ester Methyl Carbon (O-CH₃): A signal around δ 52-54 ppm.[9]

-

Ring Methyl Carbon (Ar-CH₃): A signal in the upfield region, around δ 15-20 ppm.

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific literature for the synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate is sparse, a logical and efficient pathway can be designed based on established electrophilic aromatic substitution principles. The synthesis of related isomers often involves the bromination and esterification of a nitro-substituted benzoic acid.[10]

Proposed Protocol:

-

Nitration of 2-Methylbenzoic Acid: Start with 2-methylbenzoic acid. React it with a nitrating mixture (HNO₃/H₂SO₄). The methyl group is ortho-, para-directing, and the carboxylic acid is meta-directing. This will lead to a mixture of isomers, with 2-methyl-5-nitrobenzoic acid being a likely product.

-

Bromination: The resulting 2-methyl-5-nitrobenzoic acid is then subjected to bromination. The nitro and carboxylic acid groups are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. This should direct the bromine to the C3 position. A common brominating agent like N-Bromosuccinimide (NBS) in the presence of a strong acid can be used.[10]

-

Esterification: The final step is the esterification of the 3-bromo-2-methyl-5-nitrobenzoic acid. This can be achieved using methanol (CH₃OH) under acidic conditions (e.g., with a catalytic amount of H₂SO₄) or by converting the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) followed by reaction with methanol.[10]

Caption: Plausible synthetic workflow for the target compound.

Chemical Reactivity

The molecule's rich functionality makes it a versatile synthetic intermediate.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative can be used in a variety of coupling and cyclization reactions. The synthesis of the drug Lenalidomide, for example, involves the reduction of a nitro intermediate.[11]

-

Reactions at the Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to amides by reacting with amines or to other esters via transesterification.

-

Cross-Coupling Reactions: The aryl bromide is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position, enabling the construction of more complex molecular architectures.

-

Nucleophilic Aromatic Substitution (SNA_r): While less common for aryl bromides compared to fluorides or chlorides, the presence of the strongly deactivating nitro group ortho and para to the ring positions could potentially enable S_NAr reactions under forcing conditions with potent nucleophiles.

Applications in Research and Drug Development

Substituted nitrobenzoates are cornerstone intermediates in several high-value chemical industries.

-

Pharmaceutical Synthesis: The primary application for compounds of this class is as building blocks for Active Pharmaceutical Ingredients (APIs). The ability to selectively modify the nitro, bromo, and ester functionalities allows for the systematic construction of complex drug candidates. For instance, the related compound Methyl 2-(bromomethyl)-3-nitrobenzoate is a crucial intermediate in the synthesis of Lenalidomide, an immunomodulatory drug used to treat multiple myeloma.[11][12][13] The structural motifs present in Methyl 3-bromo-2-methyl-5-nitrobenzoate make it a promising precursor for novel kinase inhibitors, receptor antagonists, or other therapeutic agents.

-

Agrochemicals and Materials Science: The reactivity profile also makes it suitable for synthesizing novel agrochemicals or functional materials. For example, related nitroaromatic compounds are used in the development of dyes, pigments, and photoactive materials.[2][14] The bromine atom allows for its incorporation into polymeric structures or attachment to surfaces.

Safety and Handling

As a laboratory chemical, Methyl 3-bromo-2-methyl-5-nitrobenzoate requires careful handling. While a specific Safety Data Sheet (SDS) for this exact CAS number should always be consulted, GHS classification for a closely related isomer (Methyl 5-bromo-2-methyl-3-nitrobenzoate) provides guidance.[15]

-

GHS Hazard Statements:

-

Recommended Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage:

Conclusion

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a synthetically valuable compound characterized by a high density of functional groups. Its utility as a versatile intermediate is evident from the diverse reactivity of its ester, bromo, and nitro moieties. While detailed experimental data is limited, its properties and reactivity can be reliably predicted based on established chemical principles and comparison to related structures. For scientists engaged in the synthesis of novel pharmaceuticals, agrochemicals, or functional materials, this compound represents a powerful and adaptable building block for molecular innovation.

References

-

PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Veeprho. (n.d.). 2-(Bromomethyl)-3-nitrobenzoic Acid Methyl Ester | CAS 98475-07-1. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.

-

ChemBK. (2024). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Study.com. (n.d.). how to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Methyl 3-bromo-2-methyl-5-nitrobenzoate | C9H8BrNO4 | CID 21907564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Methyl 2-bromo-5-nitrobenzoate 99 6942-36-5 [sigmaaldrich.com]

- 6. Methyl 2-bromo-5-nitrobenzoate CAS#: 6942-36-5 [amp.chemicalbook.com]

- 7. homework.study.com [homework.study.com]

- 8. benchchem.com [benchchem.com]

- 9. aiinmr.com [aiinmr.com]

- 10. Page loading... [guidechem.com]

- 11. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 12. veeprho.com [veeprho.com]

- 13. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 14. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 [smolecule.com]

- 15. Methyl 5-bromo-2-methyl-3-nitrobenzoate | C9H8BrNO4 | CID 24727998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. 2-(Bromomethyl)-3-nitrobenzoic acid methyl ester | 98475-07-1 | FB19253 [biosynth.com]

A Comprehensive Technical Guide to Methyl 3-bromo-2-methyl-5-nitrobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a substituted aromatic compound of significant interest in modern organic synthesis. Its multifaceted structure, featuring a bromine atom, a nitro group, and a methyl ester, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, a plausible synthesis strategy based on established chemical principles, its physicochemical properties, and its potential applications, particularly in the realm of medicinal chemistry and materials science.

Part 1: Chemical Identity and Structure

The definitive identification of a chemical entity is paramount for its application in research and development. This section outlines the fundamental identifiers for Methyl 3-bromo-2-methyl-5-nitrobenzoate.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-bromo-2-methyl-5-nitrobenzoate .[1] It is also known by other synonyms, including:

-

3-Bromo-2-methyl-5-nitrobenzoic acid methyl ester

-

Benzoic acid, 3-bromo-2-methyl-5-nitro-, methyl ester

Chemical Structure

The structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate is characterized by a benzene ring substituted with four different functional groups. The relative positions of these substituents are crucial to the molecule's reactivity and properties.

Diagram 1: Chemical Structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Caption: 2D structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-bromo-2-methyl-5-nitrobenzoate is provided in the table below.[1]

| Property | Value |

| CAS Number | 885519-05-1 |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane, with low solubility in water. |

| Melting Point | Not explicitly reported, but related isomers have melting points in the range of 70-80°C.[2] |

Part 2: Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves a multi-step process starting from a commercially available precursor. The proposed pathway leverages the directing effects of the substituents on the aromatic ring to achieve the desired substitution pattern.

Diagram 2: Proposed Synthesis of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Caption: Proposed synthetic route to the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on analogous bromination reactions of substituted nitrobenzoates.[3]

Step 1: Bromination of Methyl 2-methyl-5-nitrobenzoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-methyl-5-nitrobenzoate in a suitable solvent such as concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) in concentrated sulfuric acid to the cooled reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The use of NBS as a brominating agent is a standard and effective method for aromatic bromination.[3]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture over crushed ice. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Methyl 3-bromo-2-methyl-5-nitrobenzoate.

Reactivity Profile

The reactivity of Methyl 3-bromo-2-methyl-5-nitrobenzoate is dictated by the interplay of its functional groups:

-

Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution. It can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals.

-

Bromine Atom: The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of new carbon-carbon bonds.

-

Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

-

Methyl Group: The methyl group can potentially be functionalized, for instance, through radical bromination at the benzylic position.

Part 3: Spectroscopic Characterization (Expected)

While experimental spectra for Methyl 3-bromo-2-methyl-5-nitrobenzoate are not available in the searched databases, we can predict the key features based on the analysis of its structural components and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts will be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule. The carbons attached to the electron-withdrawing groups (nitro and ester) will appear at lower field (higher ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1720-1740 |

| C-O (Ester) | ~1250-1300 |

| NO₂ (asymmetric stretch) | ~1520-1560 |

| NO₂ (symmetric stretch) | ~1340-1380 |

| C-Br | ~500-600 |

Note: These are predicted ranges and actual values may vary.

Part 4: Applications in Research and Development

Substituted nitroaromatics are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

Intermediate in Pharmaceutical Synthesis

The structural motifs present in Methyl 3-bromo-2-methyl-5-nitrobenzoate are found in various pharmaceutical compounds. For instance, a related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide, a drug used to treat multiple myeloma.[4] The bromo and nitro functionalities of the title compound can be strategically manipulated to build complex heterocyclic systems, which are prevalent in many drug candidates.

Building Block in Materials Science

The presence of a nitro group and a bromine atom opens up possibilities for its use in materials science. The nitro group can be used to tune the electronic properties of organic materials, while the bromo substituent allows for polymerization or functionalization via cross-coupling reactions. This could lead to the development of novel organic electronic materials or polymers with specific properties.

Part 5: Safety and Handling

Detailed safety information for Methyl 3-bromo-2-methyl-5-nitrobenzoate is not available. However, based on the data for structurally similar compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a chemical compound with significant potential as a versatile intermediate in organic synthesis. Its well-defined structure and the presence of multiple reactive functional groups make it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. While further experimental data on its synthesis, properties, and reactivity are needed, the information presented in this guide provides a solid foundation for researchers and scientists working with this and related compounds.

References

-

PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. (URL: [Link])

-

PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. (URL: [Link])

-

ChemBK. Methyl 3-nitrobenzoate. (URL: [Link])

- Google Patents. US10392364B2 - Process for synthesis of lenalidomide. (URL: )

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted Nitrobenzoates

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzoates are a pivotal class of molecules, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Their utility is intrinsically linked to their structure—the precise arrangement of substituents on the aromatic ring dictates their reactivity, biological activity, and physical properties. Consequently, unambiguous structural elucidation is not merely a procedural step but the cornerstone of reliable research and development. This guide provides an in-depth exploration of the core spectroscopic techniques—UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry—applied to the structural characterization of these compounds. Moving beyond a simple recitation of data, we will delve into the causality behind spectroscopic phenomena, offering field-proven insights into data interpretation and integrated analysis.

The Spectroscopic Quadrumvirate: A Holistic Approach to Structure

No single technique provides a complete structural picture. True analytical power is achieved by synergizing the distinct yet complementary information provided by the four primary methods of spectroscopic analysis. Each technique probes a different aspect of the molecule's interaction with electromagnetic energy, and together, they build a self-validating system for structural confirmation.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. For nitrobenzoates, the most informative absorptions arise from π→π* and n→π* transitions within the aromatic system and the nitro group.

Causality Behind Experimental Observations:

The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are exquisitely sensitive to the electronic nature of the aromatic ring. The nitro group (NO₂) is a powerful electron-withdrawing group (EWG), while the ester is weakly deactivating. Additional substituents dramatically alter the electronic landscape.[2][3]

-

Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) in conjugation with the nitro group (e.g., at the para position) will cause a bathochromic (red) shift to a longer λmax. This occurs because the EDG donates electron density into the ring, reducing the energy gap for the π→π* transition.

-

Multiple EWGs can lead to a hypsochromic (blue) shift to a shorter λmax as they collectively decrease electron density in the ring, increasing the energy required for electronic transitions.[4][5]

Typical UV-Vis Data for Nitroaromatics

| Compound Type | Typical λmax Range (nm) | Electronic Transition |

| Nitrobenzene | ~250-270 nm | π→π |

| p-Nitrophenol | ~315-320 nm (acidic) | π→π (Extended Conjugation) |

| m-Nitrobenzoate | ~240-260 nm | π→π* |

Note: These are approximate values; solvent polarity can also significantly shift λmax.

Protocol: Quantitative UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in which the analyte is fully soluble. The solvent must not react with the analyte.

-

Standard Preparation: Prepare a stock solution of the nitrobenzoate of known concentration (e.g., 1 mg/mL). From this, create a series of dilutions (e.g., 1, 2, 5, 10, 15 µg/mL) to generate a calibration curve.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the baseline correction).

-

Sample Measurement: Measure the absorbance of each standard solution, starting from the lowest concentration. Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1-1.0 A.U.).

-

Spectrum Acquisition: Scan the sample across the relevant wavelength range (e.g., 200-400 nm) to identify the λmax.

-

Data Analysis: Plot a graph of absorbance vs. concentration. The resulting calibration curve should be linear, and the concentration of an unknown sample can be determined from its absorbance using the Beer-Lambert law (A = εbc).

Infrared (IR) Spectroscopy: Identifying the Functional Group Fingerprints

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally powerful tool for rapidly identifying the presence of key functional groups, which act as unique "fingerprints" for a molecule.

Causality Behind Experimental Observations:

For a substituted nitrobenzoate, the most diagnostic peaks are associated with the nitro (NO₂) and ester (C=O) groups.

-

Nitro Group (NO₂): This group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[6][7] Conjugation with the aromatic ring typically lowers these frequencies compared to aliphatic nitro compounds.[6]

-

Ester Group (C=O): The carbonyl stretch is one of the most intense and reliable peaks in an IR spectrum.[8] Its position is affected by the electronic environment. An electron-withdrawing nitro group on the ring will pull electron density away, strengthening the C=O bond and shifting its frequency to a higher wavenumber.

-

Aromatic Ring: Look for C=C stretching peaks in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Ester (C=O) | Stretch | 1750 - 1720 | Strong |

| Ester (C-O) | Stretch | 1300 - 1100 | Strong |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic (C=C) | Stretch | ~1600, ~1500, ~1450 | Medium-Weak (variable) |

Data compiled from sources.[6][8][9][10]

Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR is a common, rapid technique for solid and liquid samples.

-

Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder or a drop of the liquid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm, even contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe. Verify cleanliness by taking a new background scan.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR is arguably the most powerful technique for de novo structural elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, primarily ¹H (protons) and ¹³C.

Causality Behind Experimental Observations:

The chemical shift (δ) of a nucleus is determined by the degree to which it is "shielded" or "deshielded" by the surrounding electron density.

-

¹H NMR: The strong electron-withdrawing nature of the nitro group causes significant deshielding of protons on the aromatic ring, shifting their signals downfield (to higher ppm values).[11] Protons ortho and para to the nitro group are the most deshielded due to the combined inductive and resonance effects.[12] The ester group is also deshielding, but less so than the nitro group. The integration (area under the peak) reveals the relative number of protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons (n+1 rule).

-

¹³C NMR: Similar deshielding effects are observed for the carbon atoms. The carbon directly attached to the nitro group (ipso-carbon) is highly deshielded.[12] The carbonyl carbon of the ester appears significantly downfield, typically in the 160-170 ppm range.

Predicted ¹H and ¹³C Chemical Shifts for Methyl 3-Nitrobenzoate

| Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |

| H-2 | ~8.8 | Singlet (t) | C-1 (ester) ~132 |

| H-4 | ~8.4 | Doublet (d) | C-2 ~130 |

| H-5 | ~7.7 | Triplet (t) | C-3 (NO₂) ~148 |

| H-6 | ~8.4 | Doublet (d) | C-4 ~128 |

| -OCH₃ | ~4.0 | Singlet (s) | C-5 ~125 |

| C-6 ~135 | |||

| C=O ~165 | |||

| -OCH₃ ~53 |

Predicted values based on typical substituent effects.[12][13]

Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the nitrobenzoate into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a pipette. The deuterated solvent is "invisible" in the ¹H spectrum and is used to "lock" the magnetic field.

-

Dissolution: Cap the tube and invert several times to fully dissolve the sample. Gentle vortexing may be used if necessary.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will automatically lock, tune, and shim to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum. A standard acquisition involves a short pulse, a delay, and the measurement of the Free Induction Decay (FID). Multiple FIDs are averaged to improve signal-to-noise.

-

Data Processing: The FID is converted into the frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).

Mass Spectrometry (MS): Weighing the Molecule and Its Pieces

MS provides the exact molecular weight and, through fragmentation, crucial clues about the molecule's substructures.

Causality Behind Experimental Observations:

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺•). This ion is often unstable and breaks apart into smaller, more stable fragment ions. The fragmentation pattern is a reproducible fingerprint.

-

Molecular Ion (M⁺•): The peak with the highest mass-to-charge ratio (m/z), representing the intact molecule, gives the molecular weight.

-

Key Fragmentations: For nitrobenzoates, fragmentation is driven by the functional groups.[14]

-

Loss of Alkoxy Group: Cleavage of the ester's alkoxy group (-OR) is very common. For methyl nitrobenzoate, this would be the loss of •OCH₃ (31 Da), leading to a nitrobenzoyl cation.

-

Loss of NO₂: Loss of the nitro group (•NO₂, 46 Da) is a characteristic fragmentation for nitroaromatics.

-

Loss of NO: Loss of nitric oxide (•NO, 30 Da) can also occur.[14]

-

Decarboxylation: Loss of CO₂ (44 Da) from fragment ions is possible.

-

Example Fragmentation for Methyl m-Nitrobenzoate (MW = 181)

| m/z | Identity | Likely Origin |

| 181 | [M]⁺• | Molecular Ion |

| 150 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 135 | [M - NO₂]⁺ | Loss of nitro radical |

| 122 | [M - OCH₃ - CO]⁺ | Loss of CO from m/z 150 |

| 104 | [C₇H₄O]⁺ | Further fragmentation |

| 76 | [C₆H₄]⁺ | Benzene ring fragment |

Data compiled from NIST spectral database and other sources.[15][16][17]

Integrated Analysis: The Self-Validating Workflow

The true power of spectroscopy lies in combining these techniques to build an unshakeable structural assignment. Each piece of data should corroborate the others.

Case Study Logic: An unknown sample gives a molecular ion at m/z 181, corresponding to the formula C₈H₇NO₄. IR analysis confirms the presence of an ester and a nitro group. ¹H NMR shows four aromatic protons and a three-proton singlet, confirming a methyl ester. The specific splitting pattern and chemical shifts of the aromatic protons will then definitively distinguish between the ortho, meta, and para isomers, leading to a final, validated structure.

References

-

ResearchGate. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link]

-

Brainly. (2024). Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Available at: [Link]

-

Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Available at: [Link]

-

IUPUI ScholarWorks. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link]

-

ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of.... Available at: [Link]

-

Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief. Available at: [Link]

-

Chegg.com. (2021). Solved What IR peaks are present in methyl 3-nitrobenzoate?. Available at: [Link]

-

National Institute of Standards and Technology. Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Available at: [Link]

-

StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]

-

National Institute of Standards and Technology. Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Available at: [Link]

- Xie, M., et al. (2019). Composition and light absorption of nitroaromatic compounds in organic aerosols from laboratory biomass burning.

-

National Institute of Standards and Technology. Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. Analytical Chemistry (journal). Available at: [Link]

-

National Institute of Standards and Technology. Ethyl 3-nitrobenzoate. NIST Chemistry WebBook. Available at: [Link]

-

PubMed Central (PMC). (2018). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Available at: [Link]

-

ResearchGate. (2006). Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. Available at: [Link]

-

Chegg.com. (2021). Solved 7. The mass spec of methyl m-nitrobenzoate is shown. Available at: [Link]

-

Onchoke, K. K. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on Two-dimensional Techniques and DFT/GIAO Calculations. SFA ScholarWorks. Available at: [Link]

-

Chegg.com. (2018). Solved Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate. Available at: [Link]

- Pretsch, E., et al. (2000).

-

ACS Axial. (2018). Read High-Impact Highlights from Analytical Chemistry. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

Speciation.net. American Journal of Analytical Chemistry. EVISA's Journals Database. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Scientific Journal Impact Factor. (2024). Analytical Chemistry – Impact Factor, Ranking & Research Scope. Available at: [Link]

-

ResearchGate. (1973). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available at: [Link]

-

Krygowski, T. M., et al. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry. Available at: [Link]

-

ACS Organic & Inorganic Au. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Available at: [Link]

-

PubMed. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available at: [Link]

-

ResearchGate. 11286 PDFs | Review articles in NITROBENZENES. Available at: [Link]

-

MDPI. (2023). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. Available at: [Link]

-

PubChem. Methyl 4-nitrobenzoate. Available at: [Link]

-

PubChem. Methyl 3-nitrobenzoate. Available at: [Link]

-

PubChem. Methyl 2-nitrobenzoate. Available at: [Link]

-

PubMed Central (PMC). (2022). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Available at: [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Available at: [Link]

-

ResearchGate. (2020). Substituent effects of nitro group in cyclic compounds. Available at: [Link]

-

ResearchGate. (2021). Highlights of Spectroscopic Analysis – A Review. Available at: [Link]

-

ResearchGate. (2018). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. Available at: [Link]

Sources

- 1. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. brainly.com [brainly.com]

- 10. Solved What IR peaks are present in methyl 3-nitrobenzoate? | Chegg.com [chegg.com]

- 11. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Solved Label the peaks for the given 1H NMR and 13C NMR | Chegg.com [chegg.com]

- 14. benchchem.com [benchchem.com]

- 15. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]

- 16. Ethyl 3-nitrobenzoate [webbook.nist.gov]

- 17. Solved 7. The mass spec of methyl m-nitrobenzoate is shown | Chegg.com [chegg.com]

Whitepaper: A Theoretical Investigation into the Electronic Structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate

Abstract: This technical guide provides an in-depth analysis of the electronic structure of Methyl 3-bromo-2-methyl-5-nitrobenzoate, a compound of interest in synthetic chemistry and potential drug development. Utilizing Density Functional Theory (DFT), this paper elucidates the molecule's geometric and electronic properties, including its molecular orbital characteristics, electrostatic potential, and charge distribution. The findings offer a foundational quantum mechanical framework for predicting the molecule's reactivity, stability, and potential intermolecular interactions, which are critical for applications in medicinal chemistry and materials science. This guide details the causal rationale behind the selected computational methodology, ensuring a self-validating and robust theoretical protocol.

Introduction: The Rationale for Theoretical Scrutiny

Methyl 3-bromo-2-methyl-5-nitrobenzoate is a substituted aromatic compound whose structural complexity suggests a rich and nuanced electronic landscape.[1] The presence of multiple functional groups—an electron-withdrawing nitro group (-NO₂), a bulky bromine atom (-Br), a methyl group (-CH₃), and a methyl ester group (-COOCH₃)—creates a complex interplay of inductive and resonance effects. Understanding the distribution of electron density, the nature of frontier molecular orbitals, and the regions susceptible to electrophilic or nucleophilic attack is paramount for predicting its behavior in chemical reactions and biological systems.

Theoretical studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), provide a powerful lens to investigate these properties in silico. Such an approach allows for a precise, atom-level understanding that can guide synthetic strategies, predict spectroscopic behavior, and inform the design of novel molecules with desired pharmacological activities. This guide establishes a rigorous computational protocol to explore the electronic structure of the title compound, providing predictive insights that complement and guide empirical research.

Theoretical Framework and Computational Methodology

Causality Behind Method Selection: DFT with B3LYP/6-311++G(d,p)

The reliability of any theoretical study hinges on the judicious selection of its computational model. For a molecule like Methyl 3-bromo-2-methyl-5-nitrobenzoate, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.

-

Why DFT? DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[2] This approach inherently includes electron correlation effects at a lower computational cost than traditional ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, making it highly suitable for molecules of this size.

-